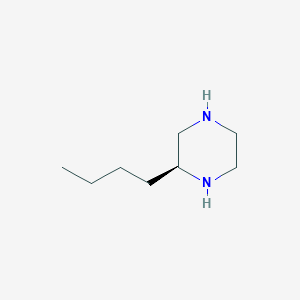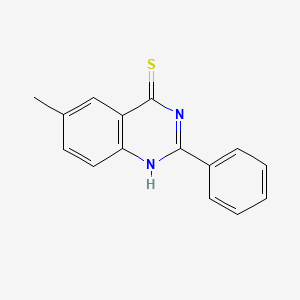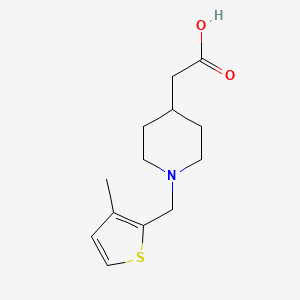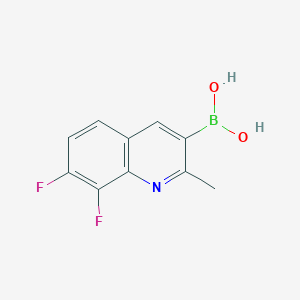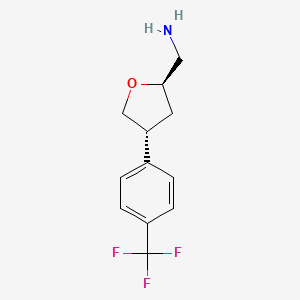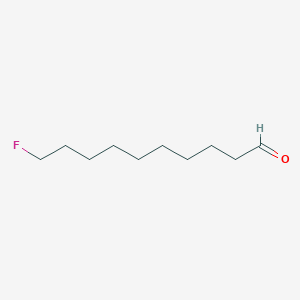
10-fluorodecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluorodecanal: is an organic compound with the molecular formula C10H19FO It is a fluorinated aldehyde, specifically a decanal derivative where a fluorine atom is attached to the tenth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
10-Fluorodecanal can be synthesized through several methods. One common approach involves the fluorination of decanal. The synthesis typically involves the following steps:
Starting Material: Decanal (C10H20O).
Fluorination: The decanal is subjected to fluorination using a fluorinating agent such as or . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Purification: The resulting this compound is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the electrochemical fluorination of decanal, which allows for the selective introduction of fluorine atoms under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
10-Fluorodecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, .
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or in acidic conditions.
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles such as or can be used to replace the fluorine atom under appropriate conditions.
Major Products:
Oxidation: 10-Fluorodecanoic acid.
Reduction: 10-Fluorodecanol.
Substitution: Various substituted decanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Fluorodecanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity.
Medicine: Fluorinated aldehydes are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 10-fluorodecanal involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological molecules. For example, the fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Decanal: The non-fluorinated analog of 10-fluorodecanal.
10-Fluorodecanol: The reduced form of this compound.
10-Fluorodecanoic acid: The oxidized form of this compound.
Comparison:
Decanal vs. This compound: The presence of the fluorine atom in this compound can significantly alter its chemical and biological properties compared to decanal. Fluorine can increase the compound’s stability and lipophilicity.
10-Fluorodecanol vs. This compound: The alcohol group in 10-fluorodecanol makes it less reactive than the aldehyde group in this compound. both compounds share similar fluorine-related properties.
10-Fluorodecanoic acid vs. This compound: The carboxylic acid group in 10-fluorodecanoic acid makes it more acidic and polar compared to the aldehyde group in this compound. This can affect its solubility and reactivity.
Eigenschaften
Molekularformel |
C10H19FO |
|---|---|
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
10-fluorodecanal |
InChI |
InChI=1S/C10H19FO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 |
InChI-Schlüssel |
NIBLBRCRONBCBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC=O)CCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


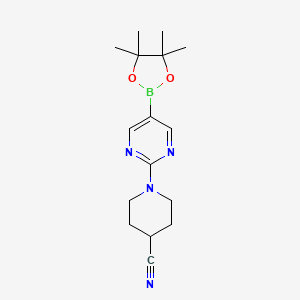

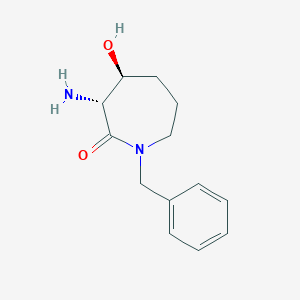
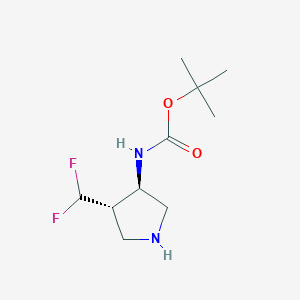

![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
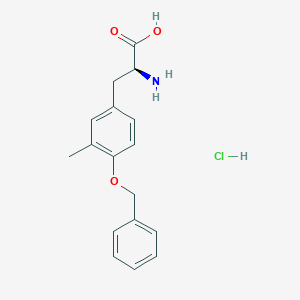
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
